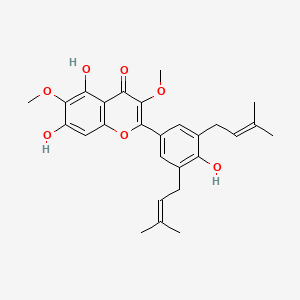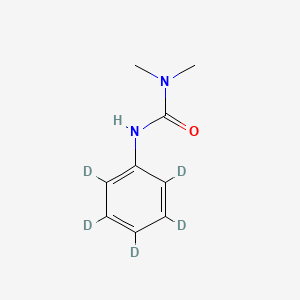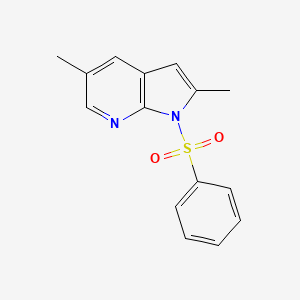
1-(Phenylsulphonyl)-2,5-dimethyl-7-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulphonyl)-2,5-dimethyl-7-azaindole is a chemical compound that has recently gained attention in the field of scientific research. It is a potent inhibitor of protein kinases and has shown promising results in various studies.
Applications De Recherche Scientifique
Photoluminescence and Electroluminescence in Silole Compounds
New silole compounds incorporating 7-azaindolyl groups have been synthesized, showcasing their ability to bind to metal ions. These compounds, including variants with 7-azaindolylphenyl and 2,2'-dipyridylamino groups, display bright green emissions in both solution and solid states. Their photoluminescence and electroluminescence properties suggest potential applications in materials science, especially for organic light-emitting diodes (OLEDs) and as metal ion sensors (Lee et al., 2004).
Photochromic Properties in Dithiazolyl-Azaindole Derivatives
A triangular dithiazolyl-azaindole derivative has been developed as a highly sensitive photochromic molecule. This compound demonstrates significant photoreactivity in both polar and nonpolar solvents, attributed to intramolecular hydrogen bonding. Its photochromic properties in various solvents and in the single-crystal state suggest potential uses in photoreactive materials and molecular switches (Fukumoto et al., 2011).
Aggregation-Induced Emission in Organogels
Organogels based on 5-(4-nonylphenyl)-7-azaindole have been identified for their aggregation-induced emission (AIE) properties. The formation of supramolecular organogels through self-association indicates potential applications as blue emitters in solid states and for developing new classes of materials with unique photophysical properties (López & García-Frutos, 2015).
Azaindole Derivatives as HIV-1 Inhibitors
Azaindole derivatives have been studied for their potential as inhibitors of HIV-1 attachment. These compounds have shown significant improvements in antiviral activity and pharmaceutical properties, leading to the development of clinical study candidates. This research highlights the therapeutic potential of azaindole derivatives in the treatment of HIV-1 (Wang et al., 2009).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2,5-dimethylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-8-13-9-12(2)17(15(13)16-10-11)20(18,19)14-6-4-3-5-7-14/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUDXXIMJAZOFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulphonyl)-2,5-dimethyl-7-azaindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

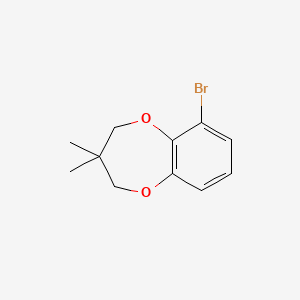

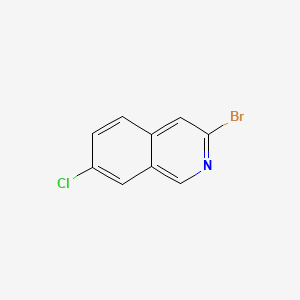
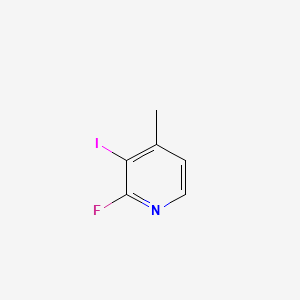
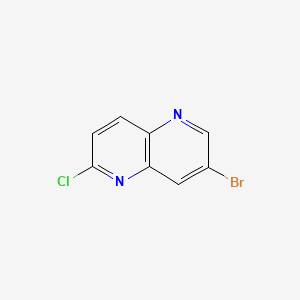
![(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B580805.png)
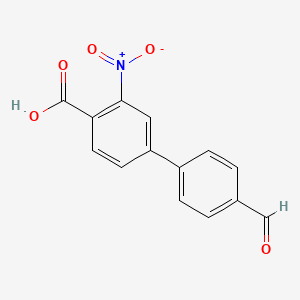
![[(3R)-3-Methyloxolan-3-yl]methanol](/img/structure/B580808.png)
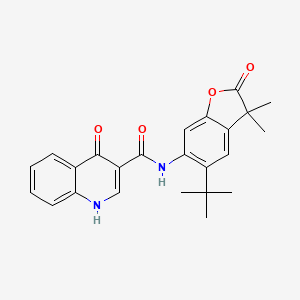
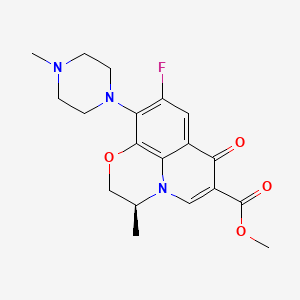
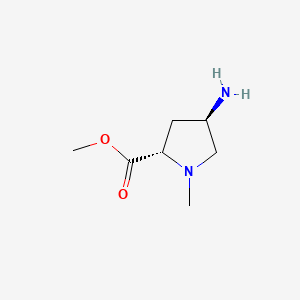
![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)
